Quinostatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-[8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-16-3-5-17(6-4-16)25(30)20-15-28-21-14-23-22(32-11-12-33-23)13-19(21)24(20)29-9-7-18(8-10-29)26(27)31/h3-6,13-15,18H,2,7-12H2,1H3,(H2,27,31) |
InChI Key |
TZUJFIBUVNERIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC(CC5)C(=O)N |
Synonyms |
quinostatin |
Origin of Product |
United States |
Biosynthesis of Quinostatin
Enzymatic Steps and Intermediates in Quinostatin Production
The assembly of this compound involves a cascade of enzymatic reactions. The biosynthesis of carthis compound A (CQS), a related carbazole (B46965) alkaloid, provides a well-studied model. The process begins with the deamination of L-tryptophan to indole-3-pyruvic acid (IPA), a reaction catalyzed by the aminotransferase CqsB7. nih.gov Subsequently, the thiamine (B1217682) diphosphate-dependent enzyme CqsB3 facilitates the formation of a C-C bond between IPA and pyruvate, yielding an α-hydroxy-β-keto acid. nih.gov The formation of the carbazole ring itself is then carried out by a duo of enzymes: the KASIII-like enzyme CqsB1 and the carbazole synthase CqsB2. nih.gov CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybenzoyl-ACP to create an unstable indole (B1671886) intermediate. nih.gov This is followed by the CqsB2-catalyzed cyclization to form the A ring of the carbazole skeleton, leading to the intermediate precarthis compound. nih.govresearchgate.net
Genetic Basis of this compound Biosynthesis
The enzymes responsible for this compound production are encoded by genes that are typically clustered together on the chromosome of the producing organism.
The genes for carbazole alkaloid biosynthesis, including that of this compound, are organized into biosynthetic gene clusters (BGCs). nih.govwikipedia.orgplos.org The identification and analysis of these clusters, such as the neocarazostatin A (NZS) biosynthetic gene cluster in Streptomyces sp. MA37, have been instrumental in understanding the biosynthetic pathway. nih.gov These clusters contain the genes encoding all the necessary enzymes for the synthesis of the final product. wikipedia.orgplos.org The study of these gene clusters is a powerful tool for discovering new natural products and for engineering the biosynthesis of novel compounds. wikipedia.orgplos.org
Molecular and Cellular Mechanisms of Action of Quinostatin
Identification and Characterization of Primary Molecular Targets
Quinostatin's primary molecular targets are key components of the class Ia phosphoinositide 3-kinase (PI3K) signaling pathway. It directly interacts with both the catalytic and regulatory subunits of PI3K, leading to the attenuation of their functions.
Inhibition of Lipid-Kinase Activity of Class Ia Phosphoinositide 3-Kinases (PI3Ks)
This compound has been identified as an inhibitor of the lipid-kinase activity of class Ia PI3Ks. guidetopharmacology.orgresearchgate.net These enzymes play a crucial role in cellular signaling by phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). jhu.edu This process is a critical step in activating a cascade of downstream signaling events. This compound's inhibitory action on this fundamental activity disrupts the entire PI3K signaling pathway.
Specificity of Inhibition Towards PI3K Catalytic Subunits (e.g., p110α)
Research indicates that this compound specifically targets the catalytic subunits of PI3K, with a notable effect on the p110α isoform. nih.govoncotarget.comguidetopharmacology.org The p110α subunit is frequently implicated in oncogenic signaling, and its inhibition is a key therapeutic strategy in cancer research. jhu.eduescholarship.orgelifesciences.org this compound's ability to inhibit the p110α catalytic subunit underscores its potential as a tool for studying and potentially targeting pathways driven by this specific isoform. nih.govoncotarget.com In vitro binding assays have demonstrated a direct interaction between this compound and the recombinant complex of the PI3K alpha regulatory and catalytic subunits. guidetopharmacology.org
Interaction with PI3K Regulatory Subunits (e.g., p85α and p85β)
In addition to its effects on the catalytic subunits, this compound's molecular targets have been identified as the class Ia PI3K regulatory subunits p85α and p85β. unimib.it These regulatory subunits normally bind to and inhibit the p110 catalytic subunits. jhu.edu The interaction of this compound with p85α and p85β suggests a complex mechanism of inhibition that may involve disruption of the normal regulatory functions of these subunits. unimib.itnih.govfrontiersin.org The p85 subunits play a crucial role in stabilizing the p110 catalytic subunit and mediating its activation by receptor tyrosine kinases. mdpi.com
Modulation of Intracellular Signaling Pathways
The inhibition of PI3K activity by this compound leads to significant alterations in downstream intracellular signaling pathways that are critical for various cellular functions.
Downregulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Network
A significant consequence of this compound's inhibition of PI3K is the downregulation of the mammalian target of rapamycin (mTOR) signaling network. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and metabolism. mdpi.comgenome.jp By inhibiting the lipid-kinase activity of PI3K, this compound effectively blocks the activation of mTOR, a serine/threonine protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. researchgate.netmdpi.com This inhibition has been reported to occur through the direct targeting of the lipid-kinase activity. nih.govsci-hub.se
Inhibition of Cellular S6 Phosphorylation
Consistent with its inhibitory effect on the mTOR pathway, this compound has been shown to inhibit the phosphorylation of the ribosomal protein S6. researchgate.netbroadinstitute.org S6 phosphorylation is a downstream event of mTORC1 signaling and is often used as a marker of mTOR activity. nih.gov The phosphorylation of S6 is associated with the regulation of protein synthesis and cell size. nih.gov By preventing S6 phosphorylation, this compound demonstrates its ability to effectively shut down this key branch of the mTOR signaling cascade. researchgate.netsci-hub.seunich.it
Compound Names Mentioned in this Article
Cross-talk with PI3K/AKT/mTOR Pathway Components
This compound has been identified as a modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that governs cell cycle, growth, survival, and proliferation. sci-hub.seunich.itwikipedia.org The PI3K/AKT/mTOR pathway is frequently overactive in various cancers, contributing to malignant phenotypes by promoting cell proliferation and reducing apoptosis. wikipedia.org
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activates PI3K. researchgate.net Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net PIP3 recruits AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). researchgate.netmdpi.com Activated AKT then influences a multitude of downstream targets. wikipedia.org A key function of AKT is the phosphorylation and inhibition of the Tuberous Sclerosis Complex (TSC), which in its active state inhibits a small GTPase called Rheb. thno.org By inhibiting TSC, AKT allows Rheb to activate mTOR Complex 1 (mTORC1). thno.org
mTORC1, in turn, phosphorylates downstream effectors like p70S6K and 4E-BP1 to promote protein synthesis and cell growth. thno.org There is also a complex feedback loop where mTORC1 can inhibit upstream signaling by phosphorylating Grb10, which dampens RTK/PI3K activity. researchgate.net mTORC2 directly phosphorylates AKT at a key serine residue (Ser473), leading to its full activation. mdpi.comoncotarget.com
This compound is recognized as a small molecule inhibitor that can interfere with this pathway. unich.it Specifically, it has been noted for its role in modulating the PI3K/Akt/mTOR/S6K1 signaling cascade. sci-hub.se This suggests that this compound may exert its cellular effects by disrupting the intricate signaling and feedback mechanisms within this pathway, although the precise molecular interactions are a subject of ongoing investigation. The interplay between components of this pathway is extensive, with significant crosstalk existing with other cellular signaling networks. oncotarget.com
Effects on Gene Expression and Regulatory Networks
The regulation of gene expression is a fundamental process where the information encoded in a gene is used to synthesize a functional gene product, such as a protein or RNA molecule. wikipedia.orgyoutube.com This process is tightly controlled at multiple levels, including transcriptional initiation, RNA processing, and post-translational modification of proteins. wikipedia.org Any process that alters the frequency, rate, or extent of gene expression is considered a part of this regulatory network. ebi.ac.uk
This compound has been shown to be associated with changes in the expression levels of numerous genes, known as differentially expressed genes (DEGs). nih.govnih.gov In a study investigating potential therapeutic agents for arsenic-induced lung carcinoma, bioinformatic analysis predicted that this compound could potentially reverse the malignant transformation of lung cells induced by inorganic arsenic. nih.gov This prediction was based on its association with a set of DEGs, which included 61 up-regulated and 228 down-regulated genes in arsenic-treated lung cells. nih.gov
Another study focused on pediatric B-precursor acute lymphoblastic leukemia identified this compound as a small molecule significantly associated with DEGs in this cancer type. nih.gov In this context, 116 DEGs were identified, with 60 being upregulated and 56 downregulated. nih.gov The study constructed an integrated network showing the relationship between this compound and these DEGs, highlighting its potential to target genes involved in the disease's molecular mechanisms. nih.govresearchgate.net
Table 1: this compound's Association with Differentially Expressed Genes (DEGs) in Different Cancer Contexts
| Cancer Type | Number of Associated DEGs | Predicted Effect of this compound | Key Associated DEGs |
| Arsenic-Induced Lung Carcinoma | 289 (61 up, 228 down) | Reversal of malignant transformation | MTIF2, ACOX1, CAV1, MRPL17 |
| Pediatric B-precursor Acute Lymphoblastic Leukemia | 116 (60 up, 56 down) | Therapeutic potential | STAT3, NUSAP1, CDC20 |
Computational methods are increasingly used to predict the target genes of small molecules. plos.org In the case of this compound, computational analyses have suggested potential interactions with various genes, including HES1. scispace.com HES1 (Hairy and enhancer of split-1) is a basic helix-loop-helix (bHLH) transcription factor that acts as a transcriptional repressor. wikipedia.orgmdpi.com It plays a crucial role in regulating cell proliferation and differentiation during embryonic development and is a key effector of the Notch signaling pathway. wikipedia.orgmdpi.com
HES1 regulates its own expression through a negative feedback loop, leading to oscillations in its expression levels. wikipedia.orgmdpi.com It binds to N-box sequences in the promoter region of its target genes, including its own, to repress transcription. mdpi.comberkeley.edu The dysregulation of HES1 has been implicated in various developmental processes and diseases. biorxiv.orgnih.gov Computational studies have linked this compound to pathways involving HES1, suggesting it may modulate the expression of this important transcriptional regulator. scispace.com Further research has identified numerous direct target genes of HES1 on a genome-wide scale, including genes involved in endocrine differentiation and the Notch pathway itself. biorxiv.org
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a significant role in post-transcriptional gene regulation by binding to messenger RNAs (mRNAs), typically leading to translational repression or degradation. mdpi.commdpi.com These molecules are key players in complex gene regulatory networks. frontiersin.orgbiorxiv.org
Computational studies have indicated that this compound can modulate miRNA regulatory networks. nih.govgoogleapis.com A systematic computational approach to build a bioactive small molecule and miRNA association network in Alzheimer's disease identified a positive association between this compound and miR-148b. nih.gov This suggests that this compound may influence biological processes through the modulation of specific miRNAs. The modulation of miRNA expression by small molecules is an emerging area of research with therapeutic potential. researchgate.netnih.govnih.gov The ability of a single miRNA to target multiple mRNAs allows for broad regulatory control over cellular processes. mdpi.commdpi.com
Computational Prediction of Target Genes (e.g., HES1)
Modulation of Key Cellular Processes
Apoptosis, or programmed cell death, is a highly regulated process essential for normal development and tissue homeostasis. frontiersin.orgmdpi.com It is characterized by a series of biochemical events that lead to distinct morphological changes and cell death without causing inflammation. nih.gov Dysregulation of apoptosis is a hallmark of cancer, where malignant cells evade this process, leading to uncontrolled proliferation. nih.govnih.gov
There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. frontiersin.orgnih.gov Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. mdpi.comnih.gov
This compound has been shown to induce apoptosis in carcinoma cell lines. sci-hub.se This pro-apoptotic activity is a critical aspect of its potential as an anticancer agent. By triggering apoptosis, this compound can selectively eliminate cancer cells. frontiersin.org The interference with key signaling pathways, such as the PI3K/AKT/mTOR pathway, is a likely mechanism through which this compound induces apoptosis. sci-hub.se For instance, inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors. researchgate.net
In glioblastoma stem cells, targeting HES1, a potential downstream target of pathways modulated by this compound, has been shown to decrease cell proliferation and induce a G1 phase cell cycle arrest, which can be a precursor to apoptosis. oncotarget.comnih.gov While direct studies on this compound's effect on apoptosis in these specific cells are needed, the modulation of related targets suggests a plausible mechanism for its pro-apoptotic effects in various carcinoma cell lines.
Influence on Oxidative Stress Responses
While direct and extensive research on this compound's influence on oxidative stress responses is still emerging, its known mechanisms of action provide insights into its potential role in modulating cellular redox states. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive products. researchgate.netmdpi.com ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids at high levels. mdpi.commdpi.com
This compound's primary target, the PI3K/AKT/mTOR pathway, is intricately linked to the regulation of oxidative stress responses. sci-hub.se The mTOR signaling network, which this compound inhibits, plays a role in cellular responses to oxidative stress, which can limit further cell growth. sci-hub.se By inhibiting this pathway, this compound may indirectly influence the cell's capacity to manage ROS.
The cellular response to oxidative stress involves the activation of various signaling pathways and transcription factors. explorationpub.com For instance, nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. explorationpub.com While direct evidence of this compound's effect on Nrf2 is not yet established, its interference with major signaling hubs like PI3K suggests a potential downstream impact on such protective mechanisms.
Furthermore, inflammation and oxidative stress are often interconnected, with inflammatory processes capable of inducing ROS generation. explorationpub.com Given that this compound targets pathways involved in cell proliferation and survival, which can be aberrantly activated in inflammatory conditions, it may indirectly modulate the levels of oxidative stress by affecting inflammatory responses.
It is important to note that the generation of ROS can be a consequence of certain cellular insults and can contribute to cell death. nih.gov Therefore, by inducing cell cycle arrest and inhibiting proliferation, this compound might alter the metabolic state of the cell in a way that influences ROS production and the subsequent oxidative stress response.
Table 2: Potential Influence of this compound on Oxidative Stress
| Cellular Component/Process | Potential Effect of this compound | Underlying Mechanism |
| Reactive Oxygen Species (ROS) Levels | Modulation | Indirect, via inhibition of the PI3K/AKT/mTOR pathway which is linked to oxidative stress responses. sci-hub.se |
| Antioxidant Response | Potential Alteration | Downstream effects of PI3K/AKT/mTOR inhibition may influence transcription factors like Nrf2. |
In Vitro and Preclinical Biological Activities of Quinostatin
Neuroprotective Activities of Related Compounds (e.g., Carquinostatin B against L-glutamate toxicity)
Brain damage from ischemia is often caused by the excitotoxicity of L-glutamate. unich.itkjim.org In the search for protective agents, the related compound Carthis compound B was identified as a potent neuroprotective substance. unich.itkjim.org Isolated from Streptomyces exfoliatus, Carthis compound B was shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity. unich.itkjim.org
Further studies quantified this protective effect. Carthis compound B inhibited L-glutamate toxicity in N18-RE-105 cells with a half-maximal effective concentration (EC₅₀) of 72 nM. This potency is comparable to that of vitamin E, which has an EC₅₀ value of 57 nM in the same assay. A related compound, Carthis compound A, demonstrated even more powerful neuroprotective activity, suppressing L-glutamate toxicity with an EC₅₀ value of 3.1 nM.
Antioxidative Properties of Related Compounds (e.g., Carthis compound B against buthionine sulfoximine (B86345) toxicity)
The mechanism of L-glutamate toxicity in N18-RE-105 cells involves the inhibition of cystine uptake, which in turn depletes the intracellular antioxidant glutathione (B108866). Antioxidants can counteract this effect by scavenging oxygen radicals. To confirm the antioxidative properties of Carthis compound B, its activity was tested against buthionine sulfoximine (BSO), a chemical that directly inhibits glutathione synthesis. nih.govmdpi.comrndsystems.com
Carthis compound B effectively prevented cell death induced by BSO, exhibiting an EC₅₀ value of 110 nM. For comparison, Carthis compound A showed stronger activity with an EC₅₀ of 2.3 nM, while vitamin E had an EC₅₀ of 31 nM in the same model. These findings underscore the potent antioxidative capabilities of these carbazole-based compounds.
| Compound | Biological Activity | Assay | Cell Line | EC₅₀ Value (nM) |
|---|---|---|---|---|
| Carthis compound A | Neuroprotection | L-glutamate Toxicity | N18-RE-105 | 3.1 |
| Carthis compound B | Neuroprotection | L-glutamate Toxicity | N18-RE-105 | 72 |
| Vitamin E (Reference) | Neuroprotection | L-glutamate Toxicity | N18-RE-105 | 57 |
| Carthis compound A | Antioxidative | Buthionine Sulfoximine (BSO) Toxicity | N18-RE-105 | 2.3 |
| Carthis compound B | Antioxidative | Buthionine Sulfoximine (BSO) Toxicity | N18-RE-105 | 110 |
| Vitamin E (Reference) | Antioxidative | Buthionine Sulfoximine (BSO) Toxicity | N18-RE-105 | 31 |
Anti-Cancer Activities in Cell-Based Models
While this compound has been identified in broader cancer-related computational screens, specific studies detailing its direct cytotoxic and apoptotic effects on the human breast cancer cell line MCF-7 were not found in the reviewed literature. Research on MCF-7 cells has extensively documented apoptotic mechanisms induced by other compounds, but direct experimental data for this compound in this specific cell line remains to be published. unich.itniph.go.jpwaocp.org
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. frontiersin.orgresearchgate.netresearchgate.net this compound has been identified as a dual inhibitor of this pathway, targeting both PI3K and mTOR. unich.itresearchgate.netsci-hub.se In one study, this compound was reported to be a dual PI3K/mTOR inhibitor with an IC₅₀ value of 16 nM for mTOR. sci-hub.se A computational molecular docking study evaluated potential inhibitors against the PI3K, Akt, and mTOR receptors. In this analysis, this compound demonstrated a strong binding affinity for the PI3K receptor, with a GlideScore of -10.025, which was superior to the reference ligand's score of -9.133. researchgate.net This computational result suggests a potent inhibitory interaction, although further in vitro and in vivo experiments are needed to fully characterize its functional inhibition of the pathway in cancer cells. researchgate.net
Cancer stem cells (CSCs) are a subpopulation of tumor cells with properties of self-renewal that are believed to drive tumor growth and resistance to therapy. nih.gov A study utilizing the Connectivity Map, a database of gene expression profiles from cultured human cells treated with various small molecules, sought to identify compounds that could repress the CSC phenotype. By querying the database with a gene expression signature characteristic of cancer stem-like cells, this compound was identified as a potential agent for repressing the CSC phenotype. This finding is based on computational analysis and suggests a promising avenue for further experimental validation.
Acute Lymphoblastic Leukemia: A bioinformatic study was conducted to identify potential therapeutic agents for pediatric B-precursor acute lymphoblastic leukemia (ALL) by analyzing microarray data. The study identified differentially expressed genes (DEGs) in pediatric ALL and mapped them to the Connectivity Map database to find small molecules that could potentially reverse the disease-associated gene expression signature. In this analysis, this compound achieved a high enrichment score of 0.904, suggesting a strong association with the ALL genetic profile. The study predicted that this compound may act as a potent novel agent by targeting several key DEGs, including STAT3, NUSAP1, and CDC20. These results, while requiring further experimental validation, highlight this compound as a potential therapeutic candidate for pediatric ALL based on computational predictions.
Prostate Cancer: In silico and computational drug screening approaches are increasingly used to identify potential new treatments for prostate cancer. nih.govnih.govmdpi.cominformaticsjournals.co.in However, based on the reviewed scientific literature, specific computational studies predicting the therapeutic efficacy of this compound for prostate cancer have not been identified.
| Cancer/Phenotype | Methodology | Key Finding | Metric/Score |
|---|---|---|---|
| Pediatric Acute Lymphoblastic Leukemia (ALL) | Bioinformatic analysis of microarray data and Connectivity Map | Identified as a potential therapeutic agent targeting key DEGs (STAT3, NUSAP1, CDC20). | Enrichment Score: 0.904 |
| Cancer Stem-Like Phenotype | Connectivity Map query with a CSC gene signature | Identified as a potential compound to repress the cancer stem-like phenotype. | Not specified |
| Prostate Cancer | N/A | Specific computational predictions for efficacy not identified in reviewed literature. | N/A |
Impact on Cancer Stem-Like Phenotypes
Predicted Biological Associations via Systems-Level Approaches
Systems-level biology offers a powerful lens through which to predict the novel therapeutic potential of chemical compounds by analyzing their impact on complex biological networks. For this compound, computational and systems-based analyses have suggested several intriguing biological associations, pointing towards its potential utility in age-related diseases, neurodegeneration, and inflammatory conditions. These predictions are derived from the compound's influence on gene and protein expression signatures within pathways implicated in these pathologies.
Links to Age-Related Gene Expression Signatures
The process of aging is accompanied by consistent, albeit often subtle, changes in gene expression across various tissues. By compiling these changes into a robust "aging signature," it is possible to screen for compounds that might reverse or mimic these age-related transcriptional shifts. mdpi.com Methodologies that perform meta-analyses of multiple gene expression datasets from human and animal models have been developed to create these comprehensive aging signatures. nih.govfrontiersin.org
Computational drug repurposing studies have utilized such age-related gene expression signatures to identify existing drugs that may have anti-aging properties. mdpi.com Within this framework, specific gene expression patterns associated with aging have been linked to this compound. sci-hub.se For instance, analyses of sex-specific gene expression signatures in the context of Alzheimer's disease, a major age-related neurodegenerative disorder, have identified this compound as a potential modulator. researchgate.net These systems-level approaches suggest that this compound may influence biological processes that are intrinsically linked to the molecular hallmarks of aging.
Computational Associations with Alzheimer's Disease Pathogenesis
The pathogenesis of Alzheimer's disease (AD) involves complex molecular pathways, including the accumulation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein. dovepress.comfrontiersin.org Systems biology approaches have been employed to unravel the intricate network of interactions between small molecules, microRNAs (miRNAs), and disease-related gene expression signatures in AD.
One significant computational study constructed a bioactive Small molecule and miRNA association Network in AD (SmiRN-AD) by integrating gene expression data from small molecule perturbations and AD-related miRNA regulation. niph.go.jparvojournals.org This network identified 496 significant associations between 275 small molecules and 25 AD-related miRNAs. arvojournals.orgresearchgate.net Notably, a strong positive connection was predicted between this compound and miR-148b. niph.go.jparvojournals.orgresearchgate.net This is particularly relevant as miR-148b has been observed to be downregulated in individuals with Alzheimer's disease. niph.go.jp
Further supporting this computational link, this compound is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. niph.go.jp The mTOR pathway is a critical regulator of cellular processes and has been implicated in various human diseases, including AD. niph.go.jp In vitro studies have shown that Aβ can activate the mTOR pathway, and a reduction in mTOR signaling can enhance autophagy, which in turn helps to decrease the accumulation of Aβ. niph.go.jp Therefore, as an mTOR inhibitor, this compound is predicted to have a potential therapeutic effect on Alzheimer's disease by modulating this key pathway. niph.go.jp
Table 1: Computational Association of this compound with Alzheimer's Disease Pathogenesis
| Computational Approach | Key Finding | Associated Molecule/Pathway | Implication for Alzheimer's Disease | Reference |
|---|---|---|---|---|
| Small molecule and miRNA association Network in AD (SmiRN-AD) | Predicted positive association between this compound and miR-148b. | miR-148b | miR-148b is downregulated in AD; the positive association suggests a potential regulatory interaction. | niph.go.jparvojournals.orgresearchgate.net |
| Inhibition of mTOR Pathway | This compound is a novel mTOR inhibitor. | mTOR (mammalian target of rapamycin) | The mTOR pathway is activated by amyloid-beta and its inhibition can reduce amyloid-beta accumulation through autophagy. | niph.go.jp |
Potential Role in Modulating Inflammatory Pathways (e.g., Ankylosing Spondylitis)
Ankylosing Spondylitis (AS) is a chronic inflammatory disease primarily affecting the axial skeleton, with inflammation at the entheses being a key feature. mdpi.com The pathogenesis of AS involves a complex interplay of genetic factors, such as HLA-B27, and immune-mediated inflammatory pathways. mdpi.comfrontiersin.org Key inflammatory axes implicated in AS include the IL-23/IL-17 pathway and the signaling of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). mdpi.commdpi.com
While direct studies on this compound in AS are lacking, its known mechanism as an mTOR inhibitor provides a strong basis for predicting its potential role in modulating these inflammatory pathways. niph.go.jp The mTOR signaling pathway is a central regulator of immune cell differentiation and function, including the T helper 17 (Th17) cells that are the primary producers of IL-17. frontiersin.org
The IL-23/IL-17 axis is pivotal in the development of AS. mdpi.commdpi.com IL-23 promotes the expansion and maintenance of Th17 cells, which in turn secrete IL-17, a potent pro-inflammatory cytokine that drives inflammation and contributes to the pathological bone formation seen in AS. mdpi.com By inhibiting mTOR, this compound could potentially suppress the differentiation and activation of Th17 cells, thereby dampening the IL-17-mediated inflammatory cascade. Furthermore, mTOR signaling is intertwined with TNF-α signaling, another critical cytokine in AS. dovepress.com TNF-α can activate mTOR, and mTOR inhibitors can, in turn, modulate inflammatory responses downstream of TNF-α. mdpi.comdovepress.com
Given these connections, it is plausible that this compound, through its inhibitory effect on the central mTOR signaling hub, could modulate the key inflammatory pathways that drive Ankylosing Spondylitis. This represents a promising area for future preclinical investigation.
Table 2: Key Inflammatory Mediators in Ankylosing Spondylitis and Potential Modulation by mTOR Inhibition
| Inflammatory Mediator/Pathway | Role in Ankylosing Spondylitis | Potential Modulation by mTOR Inhibition | Reference |
|---|---|---|---|
| IL-23/IL-17 Axis | Central pathway driving inflammation. IL-23 promotes Th17 cells, which produce pro-inflammatory IL-17. | mTOR is crucial for Th17 cell differentiation and function. Inhibition could reduce IL-17 production. | frontiersin.orgmdpi.commdpi.com |
| TNF-α | A key pro-inflammatory cytokine that promotes inflammation and is a major therapeutic target. | TNF-α signaling is interconnected with the mTOR pathway; inhibition may modulate TNF-α-driven inflammation. | dovepress.commdpi.com |
| Th17 Cells | Primary source of IL-17 and key effector cells in the disease pathogenesis. | mTOR signaling is essential for the differentiation and proliferation of Th17 cells. | frontiersin.org |
Structure Activity Relationships Sar and Structural Modifications of Quinostatin
Identification of Pharmacophores and Key Structural Motifs for Activity
The chemical architecture of Quinostatin is comprised of several key structural motifs that are essential for its biological activity. A pharmacophore model for this compound can be inferred from its structure and the common features of other known PI3K inhibitors.
The core structure of this compound features three main components:
A Quinoline (B57606) Scaffold: This heterocyclic system is a common motif in many kinase inhibitors. It typically acts as the hinge-binding element, forming crucial hydrogen bonds with the backbone residues of the ATP-binding pocket of the target kinase. researchgate.netsemanticscholar.org In this compound, the nitrogen atom within the quinoline ring is a key hydrogen bond acceptor. guidetopharmacology.org
A Substituted Phenylamine Moiety: This part of the molecule generally projects towards the selectivity pocket of the kinase, and its substitution pattern is critical for determining potency and isoform selectivity among the highly homologous PI3K family members. mdpi.com
Computational analysis of the PI3Kα binding pocket reveals that key features for inhibitors include hydrogen bond donors and acceptors, as well as hydrophobic aromatic rings, which align with the structural motifs present in this compound. researchgate.net
Table 1: Physicochemical Properties and Structural Motifs of this compound
| Property / Motif | Description | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₇N₃O₄ | Inferred |
| Hydrogen Bond Acceptors | 5 | guidetopharmacology.org |
| Hydrogen Bond Donors | 1 | guidetopharmacology.org |
| Rotatable Bonds | 5 | guidetopharmacology.org |
| Key Scaffold | Quinoline | guidetopharmacology.org |
| Hinge-Binding Group | Quinoline Nitrogen | Inferred |
| Selectivity Element | Substituted Phenylamine | Inferred |
This table summarizes the key chemical features of this compound based on available data.
Analysis of Substituent Effects on Potency and Selectivity
The potency and selectivity of this compound are highly sensitive to modifications of its core structure. Analysis of even minor changes provides significant insight into its SAR.
A critical finding comes from the study of a this compound analogue synthesized for affinity chromatography. sci-hub.se In this analogue, a polyethylene (B3416737) glycol (PEG) chain was attached via an amide bond to the carbonyl group at the C-3 position of the furanone ring. This modification resulted in a substantial, approximately 100-fold decrease in biological activity. sci-hub.se This indicates that the structural and electronic integrity of the furanone ring system, particularly at the C-3 position, is crucial for potent inhibitory activity. Bulky substituents in this region are poorly tolerated, likely due to steric hindrance within the ATP binding pocket. sci-hub.se
While extensive SAR studies on this compound itself are not widely published, data from structurally related quinoline and quinazoline (B50416) kinase inhibitors can inform the potential effects of other substitutions. explorationpub.com For PI3K inhibitors, aryl rings with hydrogen bond donor/acceptor groups at the meta-position are often preferred for enhanced activity. researchgate.net
Table 2: Effect of a Key Structural Modification on this compound Analogue Activity
| Modification Location | Type of Substituent | Resulting Change in Activity | Implication for SAR | Source |
|---|
This table details a specific modification to a this compound analogue and its significant impact on biological potency.
Conformational Requirements for Target Binding
The ability of this compound to bind effectively to its target, PI3Kα, is dependent on its three-dimensional conformation, which is governed by its five rotatable bonds. guidetopharmacology.org The binding of kinase inhibitors to the ATP pocket is a dynamic process involving mutual adaptation of both the ligand and the protein.
Molecular docking simulations of other inhibitors within the PI3K ATP binding site consistently highlight the importance of a hydrogen bond interaction with the backbone amide of the hinge region residue Val-851 (in PI3Kα). researchgate.netmdpi.com It is hypothesized that the this compound molecule adopts a conformation where the planar quinoline ring is positioned to allow its nitrogen to act as a hydrogen bond acceptor for the NH of Val-851.
Rational Design Principles for this compound Analogues
The rational design of novel this compound analogues aims to improve potency, enhance isoform selectivity, and optimize physicochemical properties. The SAR data provides clear principles to guide this process.
A primary principle is to avoid modifications to the furanone ring, especially at the C-3 position, as this has been shown to be detrimental to activity. sci-hub.se Instead, design efforts should focus on the peripheral parts of the molecule, namely the quinoline and phenylamine rings.
Key strategies for the rational design of analogues include:
Modification of the Phenylamine Ring: Introducing a variety of substituents (e.g., small alkyl, halogen, or hydrogen-bonding groups) at different positions on this ring could probe the selectivity pocket of PI3Kα. This strategy has been successfully used for other kinase inhibitors to enhance selectivity by forming new interactions with non-conserved residues. mdpi.comexplorationpub.com
Substitution on the Quinoline Ring: While the core quinoline scaffold is likely essential for hinge binding, substitution at positions not involved in this interaction could modulate solubility and other properties or form additional contacts with the protein.
Computational-Guided Design: The use of computational tools is central to modern drug design. ijpsonline.comnih.gov For this compound analogues, pharmacophore modeling could refine the understanding of essential features, while molecular docking could predict the binding modes and affinities of newly designed compounds, prioritizing the most promising candidates for synthesis. researchgate.netnih.gov
This structure-based drug design approach, informed by existing SAR, allows for the targeted development of new chemical entities with potentially superior therapeutic profiles.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| LY294002 |
| PI-103 |
| ETP-45658 |
Synthetic and Derivatization Strategies for Quinostatin
Strategies for Total Synthesis of Quinostatin and Analogues
The total synthesis of complex natural products and their analogues is a cornerstone of modern organic chemistry, providing access to molecules for biological study and therapeutic development. caltech.edumpg.de While the specific, step-by-step total synthesis of this compound is not extensively detailed in publicly available literature, the strategies for constructing its core quinoline (B57606) scaffold and related, more complex analogues are well-established. These methods offer a blueprint for how this compound and its structural variants can be assembled.
General approaches to the quinoline core, a key feature of this compound, often rely on classic named reactions such as the Skraup or Friedländer synthesis. More contemporary and flexible strategies have been developed for structurally intricate quinoline-containing molecules, which could be adapted for this compound. wikipedia.org For instance, the total synthesis of quinaldopeptin, which also features a quinoline chromophore, involved the late-stage introduction of this quinoline unit onto a pre-assembled peptide backbone. nih.gov This modular strategy allows for the synthesis of various analogues by simply using different quinoline precursors in the final steps. nih.gov
Advanced synthetic methods applicable to the construction of this compound analogues include:
Palladium-catalyzed C-H activation: This technique allows for the direct and highly controlled formation of carbon-carbon bonds, enabling the attachment of various functional groups to the core structure with high precision. scientificupdate.com This method has been successfully used in the synthesis of quinine (B1679958) derivatives. scientificupdate.com
Diels-Alder reactions: This powerful cycloaddition reaction can be used to construct the cyclic systems found in quinoline-related structures from in situ-generated reactive intermediates like aza-ortho-quinone methides (aza-o-QMs). rsc.org
Modular Synthesis: This approach involves preparing key building blocks of the target molecule separately and then combining them in a convergent manner. caltech.edu This strategy was effectively used to create a library of over 30 analogues of the natural product trioxacarcin A. caltech.edu
These synthetic strategies provide a robust toolbox for the de novo construction of this compound and a diverse range of its analogues, facilitating structure-activity relationship (SAR) studies.
Semi-Synthetic Approaches to Generate this compound Derivatives
Semi-synthesis is a powerful strategy that begins with a complex chemical scaffold, either isolated from a natural source or obtained through total synthesis, and modifies it to create new derivatives. tapi.com This approach is often more efficient than total synthesis for producing a library of related compounds, as it leverages a common, pre-existing core structure. Generally, these semi-synthetic derivatives can exhibit improved potency, stability, or safety compared to the parent molecule. tapi.com
In the case of this compound, semi-synthesis has been employed to create chemical tools for target identification. niph.go.jp A key example involves the modification of the this compound core to facilitate its use in affinity chromatography. niph.go.jp Researchers prepared an analogue of this compound and chemically attached a polyethylene (B3416737) glycol (PEG) linker to it. niph.go.jp This modification served as a point of attachment for immobilizing the molecule onto a solid support, such as agarose (B213101) beads. niph.go.jp The resulting this compound-PEG-agarose conjugate is a specialized derivative designed not for enhanced biological activity itself, but to function as an affinity resin for capturing its cellular binding partners. niph.go.jp This demonstrates how semi-synthetic modifications can transform a bioactive molecule into a crucial experimental tool.
Synthesis of this compound-Based Chemical Probes
Chemical probes are indispensable tools in chemical biology, designed to study and manipulate biological systems at a molecular level. nih.govrsc.orgscilifelab.se These probes are often derivatives of bioactive small molecules, like this compound, that have been appended with a reporter group (e.g., an affinity tag or a fluorophore) or a reactive group. frontiersin.orgchemicalprobes.org The synthesis of such probes is critical for elucidating the mechanism of action, identifying cellular targets, and visualizing the subcellular localization of the parent compound. frontiersin.orgrsc.org
Identifying the specific protein or proteins that a small molecule interacts with is a crucial step in drug discovery and chemical biology. nih.gov Affinity-based pull-down is a widely used technique where a small molecule is modified with an affinity tag, such as biotin (B1667282), to "fish" for its binding partners in a cell lysate. nih.govnih.gov
A prime example of this strategy has been applied to this compound to uncover its molecular target. niph.go.jp An analogue of this compound was synthesized with a polyethylene glycol linker, which was then immobilized on agarose beads. niph.go.jp This bead-bound this compound served as an affinity probe. When cell lysates from a human breast cancer cell line (MCF7) were passed over these beads, the proteins that bind to this compound were selectively captured. niph.go.jp After washing away non-specific binders, the captured proteins were identified using mass spectrometry. niph.go.jp This experiment successfully identified the catalytic subunits of class Ia phosphoinositide 3-kinases (PI3Ks) as the direct molecular targets of this compound. niph.go.jpunimib.it
The general structure of such an affinity probe includes:
The Ligand: The core this compound molecule, which provides binding specificity. frontiersin.org
The Linker/Spacer: A flexible chain, like polyethylene glycol, that connects the ligand to the solid support, minimizing steric hindrance. chemicalprobes.org
The Affinity Matrix: A solid support, such as agarose or streptavidin beads (when using a biotin tag), that allows for the easy separation of the probe-protein complex from the rest of the cell lysate. nih.govnih.gov
Fluorescent labeling is a powerful technique that allows researchers to visualize the distribution of molecules within living cells in real-time. frontiersin.org By attaching a fluorescent dye (a fluorophore) to a molecule of interest, its location can be tracked using fluorescence microscopy. mdpi.com This provides valuable information about where a compound accumulates in the cell (e.g., nucleus, mitochondria, cytoplasm), offering clues about its biological function. mdpi.com
While a specific fluorescent derivative of this compound has not been explicitly detailed in the reviewed literature, the synthesis of such a probe would follow well-established bioconjugation principles. biomol.comlubio.ch The strategy would involve covalently linking a fluorophore to the this compound scaffold.
The synthesis process would typically involve:
Choosing a Fluorophore: A variety of fluorescent dyes are available, such as fluorescein, rhodamine, or cyanine (B1664457) dyes (e.g., Cy5.5), each with distinct excitation and emission spectra. frontiersin.orgbiomol.comlubio.ch
Identifying a Reactive Handle: The synthesis would target a functional group on the this compound molecule that can react to form a stable covalent bond with the dye. Amine groups are common targets for conjugation with N-hydroxysuccinimide (NHS) ester-activated dyes. biomol.comuspto.gov
Conjugation Reaction: The this compound molecule would be reacted with the activated fluorescent dye under controlled conditions to yield the fluorescently-labeled derivative. uspto.gov
Once synthesized, a fluorescent this compound probe could be introduced to living cells and imaged to determine its subcellular localization, helping to confirm whether it interacts with its PI3K targets at the cell membrane or other cellular compartments. mdpi.com
Advanced Research Methodologies in Quinostatin Studies
High-Throughput Screening (HTS) Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds for a specific biological activity. bmglabtech.comnuvisan.com This process is essential for identifying "hits" or "leads"—compounds that affect a biological target in a desired manner. bmglabtech.com HTS platforms typically involve the miniaturization of assays, the use of robotics for liquid handling and plate management, and sensitive detectors for data acquisition. bmglabtech.comaxxam.com
Cell-Based Phenotypic Assays for Modulator Discovery
Cell-based phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of bioactive compounds based on their observable effects on whole cells, without prior knowledge of a specific molecular target. technologynetworks.comnih.gov This approach is particularly valuable for discovering compounds with novel mechanisms of action. technologynetworks.com
In the context of Quinostatin, cell-based phenotypic assays are employed to discover modulators of cellular processes. These assays monitor changes in cellular characteristics, or phenotypes, in response to treatment with a library of small molecules. nih.gov Such phenotypic changes can include alterations in cell morphology, proliferation rates, or the localization of specific proteins within the cell. nih.govresearchgate.net For instance, a derivative of this compound was identified through an image-based screen that monitored the translocation of the FOXO protein, a key event in the PI3K/Akt signaling pathway. researchgate.net
The process involves treating cultured cells with a diverse collection of compounds and then assessing the cellular phenotype. technologynetworks.comnih.gov This method allows for the unbiased discovery of molecules that can induce a desired therapeutic effect, even if their direct molecular target is initially unknown. technologynetworks.com The identified "hit" compounds can then be further investigated to determine their mechanism of action.
Image-Based Screening Techniques
Image-based screening, also known as high-content screening (HCS), is a powerful subset of phenotypic screening that uses automated microscopy and image analysis to quantify the effects of compounds on cellular phenotypes. alitheagenomics.combroadinstitute.org This technique provides rich, quantitative data on a variety of cellular features at the single-cell level. alitheagenomics.combiorxiv.org
In studies related to this compound, image-based screening has been instrumental. For example, a cell-based imaging assay that monitored the nuclear translocation of the Forkhead box O (FOXO) protein was used to screen a large collection of small molecules. researchgate.net This type of assay can identify compounds that interfere with specific signaling pathways. Automated microscopy captures images of cells treated with different compounds, and sophisticated image analysis software then quantifies changes in the subcellular localization of fluorescently labeled proteins. researchgate.netpostech.ac.kr This approach is fundamentally different from traditional screening methods that focus on a single, predefined endpoint. researchgate.net
The integration of advanced imaging with robotic plate handling allows for the large-scale application of these assays, enabling the screening of tens of thousands of compounds. alitheagenomics.com The resulting data provides a comprehensive phenotypic signature that can be used to cluster compounds with similar mechanisms of action and to identify novel therapeutic candidates. broadinstitute.org
Target Identification and Deconvolution Methodologies
Following the discovery of a bioactive compound like this compound through phenotypic screening, a critical next step is to identify its direct molecular target or targets within the cell. nih.gov This process, known as target identification or deconvolution, is essential for understanding the compound's mechanism of action and for optimizing its therapeutic potential. nih.govresearchgate.net Several powerful techniques are employed for this purpose.
Affinity Purification-Based Approaches (e.g., On-Bead Affinity Matrix)
Affinity purification is a widely used and direct biochemical method for identifying the binding partners of a small molecule. nih.govthermofisher.com This technique relies on the specific interaction between the small molecule (the "bait") and its protein target (the "prey"). thermofisher.com A common strategy involves immobilizing the small molecule onto a solid support, such as agarose (B213101) beads, creating an "on-bead affinity matrix". mdpi.comniph.go.jp
This affinity matrix is then incubated with a complex mixture of proteins, typically a cell lysate. nih.gov Proteins that bind specifically to the immobilized compound are captured, while non-binding proteins are washed away. thermofisher.com The bound proteins can then be eluted and identified. thermofisher.com To distinguish between specific and nonspecific binders, a control experiment is often performed using an inactive analog of the compound. unimib.it
In the study of this compound, affinity chromatography was utilized because its molecular target was initially unknown. niph.go.jp This approach led to the identification of the Class Ia phosphoinositide 3-kinase (PI3K) regulatory subunits p85α and p85β as molecular targets of this compound. nih.govunimib.itscribd.com This was achieved by using a derivative of this compound attached to a solid support to "pull down" its binding partners from cell extracts.
Mass Spectrometry-Based Proteomics for Protein Identification
Once proteins have been isolated through affinity purification, they must be identified. Mass spectrometry (MS)-based proteomics has become the method of choice for this task due to its high sensitivity and accuracy. ucsd.edunih.gov This technology allows for the large-scale identification and quantification of proteins from complex biological samples. nih.govbigomics.ch
The process typically involves the enzymatic digestion of the purified proteins into smaller peptides. cuni.cz These peptides are then introduced into a mass spectrometer, which measures their mass-to-charge ratio. cuni.cz The instrument can then select specific peptides, fragment them further, and measure the masses of the resulting fragments. cuni.cz This tandem mass spectrometry (MS/MS) data generates a "fingerprint" for each peptide. nih.gov By searching these fingerprints against protein sequence databases, the identity of the original proteins can be determined with a high degree of confidence. ucsd.edunih.gov
In the investigation of this compound's targets, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the proteins captured by the affinity matrix. unimib.it This powerful combination of separation (LC) and identification (MS/MS) is a cornerstone of modern chemical proteomics. mdpi.comunimib.it
Chemical Genetics Frameworks for Biological Discovery
Chemical genetics is a powerful approach that utilizes small molecules as probes to dissect biological processes, effectively providing a way to study gene function with temporal and quantitative control. rsc.orgnih.gov It complements traditional genetic approaches by allowing for the conditional and reversible modulation of protein function. rsc.org
The identification of a small molecule's target, as was done for this compound, is a central component of a forward chemical genetics approach. nih.gov This process begins with a phenotypic screen to identify a compound that elicits a desired biological response. nih.gov The subsequent identification of the protein target, in this case, PI3Ks for this compound, provides a crucial link between the observed phenotype and a specific molecular mechanism. unimib.itscribd.com This knowledge allows researchers to then use the small molecule as a tool to study the function of that protein in various cellular contexts. rsc.org
Furthermore, chemical genetics can be used in reverse, where a known protein target is inhibited by a small molecule to study the resulting phenotype. nih.gov The combination of chemical and genetic perturbations, such as comparing the effects of a small molecule to those of RNA interference (RNAi), can provide strong evidence for target validation and a deeper understanding of the biological pathways involved. nih.govcreative-biolabs.com
Computational and Systems Biology Approaches
Advanced computational and systems biology methodologies are integral to modern pharmacology, providing powerful tools to investigate the mechanisms of action, identify new therapeutic applications, and understand the complex biological interactions of chemical compounds. In the study of this compound, these approaches have been employed to decipher its effects at a systems level, moving beyond single-target interactions to a network-wide perspective. By integrating large-scale biological data, these methods enable the prediction of drug-repurposing opportunities and offer insights into the molecular pathways perturbed by the compound.
Gene Expression Profiling and Signature Analysis (e.g., Microarray, RNA-seq)
Gene expression profiling is a cornerstone of systems biology, measuring the activity of thousands of genes simultaneously to create a global picture of cellular function. wikipedia.org Technologies like DNA microarrays and RNA-sequencing (RNA-seq) are used to generate these profiles, which reveal how cells respond to treatments. wikipedia.orgfrontiersin.org Microarrays measure the relative activity of predefined genes by hybridizing fluorescently labeled cDNA to probes on a chip. nih.govcd-genomics.com RNA-seq, on the other hand, directly sequences the entire transcriptome, providing a more comprehensive and quantitative measure of transcript abundance, including the discovery of novel transcripts. frontiersin.orgnih.gov
While studies focusing exclusively on generating a primary gene expression profile for this compound are not prominent, its analysis is deeply rooted in the use of publicly available gene expression databases. The gene expression signature of cells treated with this compound, likely generated via microarray experiments, is a key component of large compendiums such as the Connectivity Map (CMap). nih.govoncotarget.com These signatures—the characteristic pattern of up- and down-regulated genes following treatment—serve as a molecular fingerprint. Researchers utilize this fingerprint to compare this compound's effects with disease-specific gene signatures, allowing for the computational prediction of its therapeutic potential across various conditions. nih.govoncotarget.comspandidos-publications.com For instance, by analyzing differentially expressed genes (DEGs) in pediatric acute lymphoblastic leukemia, researchers can query databases like CMap with this disease signature to find compounds, such as this compound, that induce an opposing expression profile. nih.gov
Connectivity Map (CMap) Analysis for Drug Repurposing and Mechanism Prediction
The Connectivity Map (CMap) is a powerful, hypothesis-generating bioinformatic tool that uses a large database of gene expression profiles from human cell lines treated with various small molecules to connect diseases, genes, and drugs. spandidos-publications.comsemanticscholar.org The fundamental principle is that if a drug induces a gene expression signature that is the inverse of a disease signature, that drug may have a therapeutic effect on the disease. oncotarget.com CMap analysis has been instrumental in identifying this compound as a compound of interest for several conditions.
Researchers have used CMap to screen for small molecules that could potentially treat pediatric B-precursor acute lymphoblastic leukemia (ALL). nih.gov By mapping the differentially expressed genes in ALL, this compound was identified with a high positive enrichment score, indicating its potential to reverse the disease's transcriptomic signature. nih.gov Similarly, in a study on cholangiocarcinoma, CMap analysis identified this compound as one of ten potential drugs for treating patients with poor prognoses. spandidos-publications.com
The utility of CMap extends to other diseases as well. In the context of metastatic melanoma, this compound was identified as a high-scoring compound with a gene signature opposed to that of advanced melanoma, suggesting potential anti-melanoma activity. dtic.mil Another analysis pointed to this compound as having the potential to promote angiogenesis, which could be relevant for reducing the risk of myocardial infarction recurrence. researchgate.net These findings underscore the power of CMap in rapidly generating testable hypotheses for drug repurposing and elucidating the potential mechanisms of action for compounds like this compound.
| Disease/Condition | Cell Line Context | Enrichment Score | Predicted Effect/Finding | Reference |
|---|---|---|---|---|
| Pediatric Acute Lymphoblastic Leukemia (ALL) | B-precursor cells | 0.904 | Associated with differentially expressed genes; potential therapeutic drug. | nih.gov |
| Cholangiocarcinoma (CCA) | Not specified | Not specified | Identified as one of 10 drugs with potential efficacy against poor prognosis CCA. | spandidos-publications.com |
| Metastatic Melanoma | A375M | -0.895 | High-ranking score of inverted gene signature, suggesting anti-melanoma activity. | dtic.mil |
| Myocardial Infarction | Human Umbilical Vein Endothelial Cells (HUVEC) | Low enrichment score | Potential to promote angiogenesis. | researchgate.net |
| PI3K-Dependent Pathways | MCF10A | Not specified | Identified as a known inhibitor of the PI3K-dependent pathway. | oncotarget.com |
Protein-Protein Interaction (PPI) Network Analysis
Protein-protein interaction (PPI) networks provide a powerful framework for understanding cellular functions, as proteins rarely act in isolation and their interactions are crucial for virtually all biological processes. nih.govebi.ac.uk Analyzing these networks helps to place genes and proteins into a functional context, assign roles to uncharacterized proteins, and understand how perturbations, such as drug treatments, affect cellular machinery. ebi.ac.ukmdpi.com
In studies involving this compound, PPI network analysis has been used as a secondary step to interpret the functional significance of genes identified through primary screening methods like CMap. For example, in the investigation of pediatric ALL, after identifying differentially expressed genes (DEGs) associated with the disease, researchers constructed a PPI network to map the interactions among these genes. nih.gov Although the study did not build a PPI network centered on this compound's direct targets, it created an integrated network linking this compound to these disease-related DEGs. nih.gov This approach allows researchers to visualize how a potential therapeutic agent might influence the broader network of interacting proteins that are dysregulated in the disease state. By identifying key "hub" proteins within these networks, which have a high number of connections, researchers can pinpoint critical nodes that may be modulated by the compound's activity. spandidos-publications.com
Gene Regulatory Network (GRN) Inference and Perturbation Analysis
Gene Regulatory Networks (GRNs) describe the complex web of interactions where transcription factors (TFs) and other regulatory molecules control the expression of genes. embopress.orggene-quantification.de Inferring these networks from experimental data, such as gene expression profiles, allows for a deeper understanding of how cellular identity and function are maintained and how they are altered in disease. embopress.org Perturbation analysis within these networks can then predict the effects of a drug by modeling how it might inhibit or activate key regulatory nodes.
A novel computational method, DRIE (Drug Repurposing based on Inhibition Effect on gene regulatory network), has been proposed to identify potential cancer drugs by calculating an inhibition score based on the shortest paths between drug-perturbed genes and disease-related genes within a disease-specific GRN. nih.govresearchgate.net This approach is particularly useful when there is little direct overlap between a drug's targets and known disease genes. researchgate.net In the context of pediatric ALL, an integrated network was constructed that connected this compound and another drug, carbimazole, to differentially expressed genes involved in the disease. nih.govresearchgate.net This suggests that this compound's therapeutic potential may be mediated through its influence on the regulatory network that governs the pathological state of the cancer cells, even if its direct targets are upstream or downstream of the core disease genes.
Sub-Pathway Based Computational Drug Identification
Biological pathways are often redundant, with significant crosstalk, suggesting that analyzing more specific sub-pathways may be more sensitive for identifying drug effects than looking at entire pathways. nih.gov Sub-pathway-based analysis focuses on smaller, functionally cohesive parts of larger signaling networks to identify drug-response networks with greater precision. nih.gov
This methodology was successfully applied in a computational drug repositioning study to identify inhibitors of the oncogenic PI3K/AKT/P70S6K pathway. oncotarget.com Researchers used gene expression signatures associated with specific oncogenic mutations in this pathway to query a network of drug-induced gene signatures. The analysis aimed to find drugs that could "revert" the oncogenic signature. oncotarget.comresearchgate.net This in-silico screening effectively identified this compound as a known inhibitor of the PI3K-dependent pathway, demonstrating the validity and efficacy of the sub-pathway-based approach for repositioning compounds and confirming their mechanism of action. oncotarget.com By focusing on the specific gene signature driven by PI3K activation, the method could pinpoint inhibitors that specifically target this critical oncogenic sub-pathway.
Small Molecule-miRNA Association Network Construction and Analysis
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are implicated in a wide range of human diseases, making them attractive therapeutic targets. nih.govfrontiersin.orgmdpi.com A novel computational strategy involves constructing and analyzing networks of associations between small molecules and miRNAs to uncover new therapeutic possibilities. nih.govroyalsocietypublishing.org
One such study focused on building a bioactive Small molecule and miRNA association Network for Alzheimer's disease (SmiRN-AD). nih.govnih.gov This network was constructed by systematically comparing the gene expression signatures from small molecule perturbations with the gene expression signatures resulting from the regulation of disease-related miRNAs. nih.gov At a significance level of p ≤ 0.01, the final network included 496 associations between 275 small molecules and 25 Alzheimer's-related miRNAs. royalsocietypublishing.orgnih.gov
Within this network, a specific positive association was identified between this compound and miR-148b. nih.govroyalsocietypublishing.orgnih.gov This finding suggests that this compound may exert some of its biological effects by modulating the activity or expression of miR-148b, providing a specific, testable hypothesis for its mechanism of action in the context of neurodegenerative disease. This type of network analysis provides a holistic view of how small molecules can intersect with the miRNA regulatory layer, opening new avenues for therapeutic strategies. nih.govnih.gov
| Network Studied | Associated miRNA | Type of Association | Disease Context | Reference |
|---|---|---|---|---|
| SmiRN-AD | miR-148b | Positive | Alzheimer's Disease | nih.govroyalsocietypublishing.orgnih.gov |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations represent powerful computational tools in modern drug discovery, enabling the prediction of interactions between a small molecule (ligand), like this compound, and its biological target, typically a protein. derpharmachemica.com These in silico methods are crucial for elucidating potential mechanisms of action and identifying high-affinity compounds from large databases. derpharmachemica.comresearchgate.net Docking algorithms predict the preferred orientation, or 'pose', of a ligand within the active site of a target protein and estimate the binding affinity using scoring functions. derpharmachemica.com This approach is fundamental to structure-based drug design and virtual screening efforts. derpharmachemica.comresearchgate.net
In the context of this compound, computational approaches have been instrumental in identifying it as a compound of interest for specific therapeutic applications. Connectivity Map (CMap) analysis, a bioinformatics tool that compares gene expression profiles, has highlighted this compound's potential. For instance, a CMap analysis based on survival-associated genes in cholangiocarcinoma identified this compound as one of the top ten novel drug candidates. spandidos-publications.com The study suggested that the identified molecules, including this compound, exhibited a high binding affinity for the Polo-like kinase 1 (PLK1) protein, a potential therapeutic target in this cancer. spandidos-publications.com
Similarly, another study utilized CMap online tools to screen for small-molecule drugs that could target XRCC2, a DNA repair protein, in glioma. researchgate.net This computational screening identified this compound as a potential candidate for this purpose. researchgate.net Molecular dynamics (MD) simulations can further refine these findings by revealing the structural stability of the predicted protein-ligand complexes over time. nih.gov These computational methodologies provide a foundational hypothesis for subsequent experimental validation in preclinical models.
Table 1: Summary of Computational Studies Identifying this compound
| Disease Context | Computational Method | Identified Potential Target | Key Finding | Source(s) |
|---|---|---|---|---|
| Cholangiocarcinoma | Connectivity Map (CMap) | Polo-like kinase 1 (PLK1) | This compound was among the top ten significant novel drug candidates with high binding affinity to the target. | spandidos-publications.com |
Preclinical in vitro and ex vivo Model Systems
Following computational identification, the biological activity of a compound is assessed using a hierarchy of preclinical models. These systems, ranging from simple cell monolayers to complex tissue cultures, are designed to mimic physiological conditions to varying degrees and provide critical data on a compound's efficacy and mechanism of action before any potential clinical application.
The initial evaluation of potential therapeutic compounds is often conducted using in vitro cell culture models. The traditional approach involves two-dimensional (2D) cultures, where cells are grown as a monolayer on a flat plastic or glass surface. researchgate.net While cost-effective and simple, 2D models often fail to accurately represent the complex cellular environment in vivo. frontiersin.org
To bridge the gap between 2D cultures and animal models, three-dimensional (3D) culture systems have been developed. nih.gov These models, such as multicellular spheroids, allow cells to grow in aggregates, which better mimics the cell-cell and cell-extracellular matrix interactions found in natural tissues. nih.gov Spheroids can be generated on non-adherent plates and exhibit features of solid tumors, such as gradients of nutrients and oxygen, and the formation of distinct cellular layers, sometimes with a necrotic core. researchgate.netnih.gov
Studies have consistently shown that cells grown in 3D models differ significantly from their 2D counterparts in terms of morphology, gene expression, signaling, and drug resistance. nih.gov For example, cells in 3D cultures often show increased resistance to chemotherapeutic agents compared to the same cells in a 2D monolayer. This makes 3D models a more predictive platform for screening and validating the efficacy of novel compounds like this compound. nih.gov The use of 3D spheroid models allows for the assessment of a compound's ability to penetrate a tumor-like mass and exert its effects on cells in different proliferative and metabolic states.
Table 2: Comparison of 2D and 3D Cell Culture Models
| Feature | Two-Dimensional (2D) Models | Three-Dimensional (3D) Models (e.g., Spheroids) | Source(s) |
|---|---|---|---|
| Cell Arrangement | Monolayer on a flat surface | Aggregates with cell-cell and cell-matrix interactions | nih.gov |
| Cell Morphology | Flattened, artificial | More physiologically relevant, similar to in vivo tissues | researchgate.net |
| Physiological Relevance | Limited, poorly represents in vivo tissue | More closely resembles in vivo conditions (e.g., nutrient/oxygen gradients) | frontiersin.orgnih.gov |
| Gene & Protein Expression | Can differ significantly from in vivo profiles | More representative of in vivo expression patterns | frontiersin.orgnih.gov |
| Drug Response | Often shows higher sensitivity to drugs | Can exhibit increased drug resistance, more predictive of clinical efficacy | frontiersin.org |
| Applications | High-throughput screening, basic mechanism studies | Drug screening, invasion studies, analysis of drug resistance, tumor biology | researchgate.netnih.gov |
Organotypic co-culture systems are a further advancement in in vitro modeling, designed to replicate the multicellular complexity and architecture of native tissues. nih.govnih.gov These models involve culturing two or more different cell types together in a 3D environment, thereby recreating the interactions that occur within a tissue's microenvironment. openbiotechnologyjournal.comkuleuven.be For example, in cancer research, tumor cells can be co-cultured with stromal cells like fibroblasts, endothelial cells, or immune cells to study the reciprocal signaling that influences tumor progression, invasion, and response to therapy. kuleuven.bewaocp.org
These systems can be established by embedding different cell types within a 3D matrix, such as collagen, which allows for the study of processes like cancer cell invasion into the surrounding stroma. kuleuven.be Organotypic slice cultures, derived directly from tissue, also preserve the intricate cellular arrangement and connections of the original organ. nih.gov Such models are invaluable for investigating the effects of a compound like this compound not just on the target cancer cells, but also on the surrounding supportive cells and the broader tumor microenvironment. researchgate.net This provides a more holistic understanding of a drug's potential impact, including its effects on cell communication and tissue homeostasis. openbiotechnologyjournal.com
Ex vivo tissue models provide a platform that is intermediate between in vitro cultures and whole-animal studies. A prominent model in this category is the chick embryo assay, which utilizes the highly vascularized extraembryonic membranes—the chorioallantoic membrane (CAM) or the yolk-sac membrane (YSM). nih.govre-place.be The chick embryo is naturally immunodeficient for a significant portion of its development, making it an ideal host for grafting human cancer cells and studying tumor growth, metastasis, and angiogenesis without rejection. re-place.beimrpress.com
The CAM assay is widely used to assess the angiogenic or anti-angiogenic properties of compounds. imrpress.commdpi.com Test substances or tumor cells are applied to the membrane, and the subsequent formation of new blood vessels can be quantified. re-place.be The YSM model has been established as a simpler and more cost-effective alternative to the CAM assay for the pilot screening of potential angiogenic and anti-angiogenic agents. nih.gov Both models allow for the direct visualization and evaluation of a compound's effect on vascularization and tumor development in a living, physiological microenvironment. nih.govimrpress.com These assays would be highly suitable for the preclinical evaluation of this compound to determine its potential anti-tumor and anti-angiogenic activity.
Table 3: Comparison of Chick Embryo Assay Models
| Feature | Chorioallantoic Membrane (CAM) Assay | Yolk-Sac-Membrane (YSM) Assay | Source(s) |
|---|---|---|---|
| Primary Use | Study of angiogenesis, tumor growth, metastasis, drug evaluation | Pilot screening of potential angiogenic and anti-angiogenic agents | nih.govimrpress.com |
| Biological Basis | Utilizes the highly vascularized membrane resulting from the fusion of the chorion and allantois | Utilizes the vascular network of the yolk sac | nih.govre-place.be |
| Advantages | Physiologically relevant microenvironment, immunodeficient host, allows for xenografts | Simpler, more rapid, and more economic than the CAM assay | nih.govimrpress.com |
| Complexity | More established but can be more tedious and time-consuming | Presented as a simpler, reproducible substitute for pilot screening | nih.gov |
| Applications | Testing anti-cancer drugs, studying tumor-extracellular matrix interactions, bioimaging | High-throughput initial screening of compounds for pro- or anti-angiogenic effects | nih.govimrpress.com |
Future Research Directions for Quinostatin
Comprehensive Elucidation of Biosynthetic Pathways and Engineering for Enhanced Production
A fundamental area of future research will be the complete elucidation of Quinostatin's biosynthetic pathway. Understanding the intricate enzymatic steps and genetic machinery responsible for its production in its natural source is paramount. nih.govfrontiersin.orgdtu.dk This knowledge will serve as a blueprint for metabolic engineering strategies aimed at enhancing its production yield. nih.govnih.gov By identifying and overcoming potential bottlenecks in the pathway, researchers can engineer host organisms, such as microbes or plants, for more efficient and sustainable synthesis of this compound. nih.govdtu.dk This approach not only ensures a reliable supply for further research but also opens avenues for producing novel analogues through combinatorial biosynthesis. frontiersin.org
Discovery of Novel and Unanticipated Molecular Targets and Off-Target Effects
While this compound is known to inhibit the lipid-kinase activity of class Ia PI3Ks, further investigation is needed to uncover its full spectrum of molecular interactions. guidetopharmacology.orgunimib.it Advanced techniques like affinity chromatography and chemical proteomics can be employed to identify both primary targets and potential off-target effects. unimib.itniph.go.jpnih.gov Uncovering these additional targets could reveal new therapeutic applications and provide a more complete understanding of its mechanism of action. unimib.itoncotarget.com This is crucial for predicting potential side effects and for repositioning the drug for new indications. oncotarget.com
Development of Highly Selective and Potent this compound Analogues with Improved Biological Efficacy
The development of novel this compound analogues with improved properties is a significant research frontier. mdpi.comresearchgate.net Through medicinal chemistry and structure-activity relationship (SAR) studies, researchers can design and synthesize new derivatives with enhanced selectivity and potency. mdpi.comjetir.org The goal is to create analogues that exhibit stronger inhibition of desired targets while minimizing off-target interactions, thereby improving their therapeutic index. researchgate.net This involves strategies like introducing different functional groups to optimize binding affinity and pharmacokinetic properties. mdpi.comjetir.org
Exploration of Synergistic Combination Strategies with Other Modalities
Investigating the synergistic effects of this compound in combination with other therapeutic agents holds immense promise. nih.govnih.gov Combining this compound with other drugs could lead to enhanced efficacy, overcome drug resistance, and allow for lower, less toxic doses of each compound. nih.govresearchgate.net Future studies will likely explore combinations with existing chemotherapeutic agents, targeted therapies, and immunotherapies across various cancer models. nih.govnih.govresearchgate.net
Investigation of this compound's Potential in Underexplored Disease Models
Beyond its established role in cancer research, future investigations will explore the therapeutic potential of this compound in a broader range of diseases.
Neurodegeneration
The role of neuroinflammation in neurodegenerative diseases like Alzheimer's and Parkinson's is well-established. nih.govfrontiersin.orgmdpi.commdpi.com Given this compound's impact on signaling pathways that can modulate inflammation, its potential as a neuroprotective agent warrants investigation. nih.govresearchgate.net Studies may focus on its ability to mitigate neuronal damage and dysfunction in relevant disease models.
Inflammatory Conditions
Chronic inflammatory diseases represent another promising area for this compound research. Its inhibitory effects on key signaling pathways involved in the inflammatory response suggest it could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases
The potential of quinoline-based compounds as antiviral and antiparasitic agents has been documented. nih.govnih.gov Future research could explore whether this compound or its analogues exhibit activity against various pathogens, opening up new avenues for infectious disease treatment.
Integration of Advanced Omics Technologies for Deeper Mechanistic Insights
To gain a more holistic understanding of this compound's biological effects, the integration of advanced "omics" technologies is crucial. azolifesciences.comlabmanager.comnih.govfrontiersin.org
Metabolomics: Analyzing the global metabolic changes induced by this compound can reveal its impact on cellular metabolism and identify key metabolic pathways it modulates.
Proteomics: This will allow for a comprehensive analysis of changes in protein expression and post-translational modifications following this compound treatment, providing deeper insights into its mechanism of action. labmanager.com
Single-Cell Genomics: This technology can dissect the heterogeneous response of individual cells to this compound, revealing cell-specific sensitivities and resistance mechanisms. dp.tech
By integrating data from these different omics layers, researchers can construct a more complete picture of this compound's cellular and systemic effects. azolifesciences.comlabmanager.comnih.gov
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of drugs like this compound. researchgate.netjddtonline.infonih.govnih.govmednexus.org These powerful computational tools can be applied in several ways:
Target Prediction: AI algorithms can analyze vast biological datasets to predict novel molecular targets for this compound. jddtonline.info
Analogue Design: ML models can predict the biological activity and pharmacokinetic properties of virtual this compound analogues, accelerating the design of more potent and selective compounds. nih.gov
Efficacy Prediction: AI can be used to predict the efficacy of this compound in different disease models and patient populations, aiding in the design of more efficient clinical trials. nih.gov
The synergy between experimental research and computational approaches will undoubtedly accelerate the journey of this compound from a promising chemical compound to a potential therapeutic agent. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
